molecular formula C8H14N4O B2400000 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1004643-40-6

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2400000
CAS No.: 1004643-40-6
M. Wt: 182.227
InChI Key: MIFLWFMWDUUYGL-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions correlate with functional groups:

  • C=O stretch : 1650 cm⁻¹ (carboxamide).
  • N-H stretch : 3400–3250 cm⁻¹ (amino group).
  • C-N stretch : 1260 cm⁻¹ (pyrazole ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • δ 1.2 ppm (t, 3H, CH₂CH₃): Ethyl group protons.
    • δ 2.8 ppm (s, 6H, N(CH₃)₂): Dimethyl carboxamide.
    • δ 5.1 ppm (s, 2H, NH₂): Amino protons.
  • ¹³C NMR :
    • δ 160 ppm (C=O): Carboxamide carbon.
    • δ 145 ppm (C4): Pyrazole ring carbon adjacent to amino group.

Mass Spectrometry (MS)

The molecular ion peak at m/z 182.2 corresponds to [M+H]⁺. Fragmentation patterns include loss of ethyl (m/z 153) and dimethylamine (m/z 125).

Table 2: Key Spectroscopic Data

Technique Signal (δ or cm⁻¹) Assignment
¹H NMR 2.8 ppm N,N-dimethyl protons
IR 1650 cm⁻¹ Carboxamide C=O stretch
MS 182.2 m/z Molecular ion peak

X-Ray Crystallographic Studies of Pyrazole Carboxamide Derivatives

X-ray analyses of related pyrazole carboxamides reveal:

  • Hydrogen bonding : Amide N-H···O interactions (2.8–3.0 Å) stabilize crystal lattices.
  • Dihedral angles : Pyrazole and carboxamide planes form angles of 15–25°, influencing packing.
  • Bond lengths : C-N (1.34 Å) and C=O (1.23 Å) consistent with resonance hybridization.

Figure 1 : Hypothetical crystal packing of this compound, showing N-H···O hydrogen bonds (derived from).

Comparative Analysis with Structural Analogues

Table 3: Structural and Spectral Comparison

Compound Molecular Formula Key NMR Shift (δ) IR C=O (cm⁻¹)
This compound C₈H₁₄N₄O 2.8 (N(CH₃)₂) 1650
3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide C₆H₁₀N₄O 2.7 (N(CH₃)₂) 1665
4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide C₉H₁₆N₄O 1.1 (CH₂CH₂CH₃) 1645

Key Observations :

  • Ethyl vs. methyl substitution : Ethyl groups increase lipophilicity (logP 0.19 vs. -0.45).
  • Carboxamide substituents : N,N-dimethyl enhances solubility in polar solvents compared to N-propyl.
  • Amino group position : 4-amino derivatives exhibit stronger hydrogen bonding than 3-amino analogues.

Properties

IUPAC Name

4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFLWFMWDUUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of ethyl hydrazine with N,N-dimethylformamide dimethyl acetal, followed by cyclization to form the pyrazole ring . The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using non-toxic solvents and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-pyrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biochemical Research

4-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been employed in biochemical studies due to its ability to modulate enzyme activity. It shows promise as an inhibitor of specific metabolic pathways, which may be beneficial in understanding disease mechanisms, particularly in cancer and metabolic disorders.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological macromolecules, making it a candidate for drug development aimed at targeting enzymes and receptors involved in disease processes .

Synthetic Organic Chemistry

As a versatile intermediate, this compound is utilized in the synthesis of more complex heterocyclic compounds. The presence of both amino and carboxamide groups facilitates a range of chemical reactions, including oxidation and substitution reactions .

Material Science

This compound has applications in the development of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique properties allow it to be incorporated into various polymer matrices, enhancing the performance of these materials.

Case Study 1: Enzyme Inhibition

A study highlighted the role of this compound as an enzyme inhibitor. The research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, leading to decreased cell proliferation in cancer models. The mechanism was attributed to the compound's ability to bind to the active site of the enzyme, blocking substrate access .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of this pyrazole derivative were evaluated against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with active sites of enzymes or receptors, thereby modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Substituent Position Variations

Positional isomers significantly influence physicochemical and biological properties:

  • This isomer has a molecular weight of 211.22 g/mol (C₈H₁₃N₅O).

Alkyl Chain Modifications

  • 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide (CAS 2101195-34-8): The difluoroethyl group introduces electron-withdrawing effects, which may enhance metabolic stability. Molecular weight: 218.20 g/mol (C₈H₁₂F₂N₄O).
  • 4-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS 1465474-29-6): Triethyl substitution on the carboxamide increases hydrophobicity (MW: 210.28 g/mol, C₁₀H₁₈N₄O).

Functional Group Variations

  • 4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide: Replacement of the amino group with chloro and a pyridinyl substituent alters electronic properties and binding affinity (MW: 266.71 g/mol, C₁₁H₁₂ClN₅O).
  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3a): Aryl and chloro substituents increase molecular complexity and weight (MW: 403.1 g/mol, C₂₁H₁₅ClN₆O).

Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Notes
Target Compound C₈H₁₄N₄O 182.22 1-Ethyl, 4-amino, N,N-dimethyl High solubility due to -NH₂
4-Amino-N,1-dimethyl (957261-73-3) C₆H₁₀N₄O 154.17 1-Methyl, 4-amino, N,N-dimethyl Reduced steric hindrance
3-Amino-1-ethyl (380442-28-4) C₈H₁₃N₅O 211.22 3-Amino, 1-ethyl, N,N-dimethyl Altered H-bonding
1-(2,2-Difluoroethyl) (2101195-34-8) C₈H₁₂F₂N₄O 218.20 1-Difluoroethyl, 4-amino Enhanced metabolic stability

Key Research Findings

  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., difluoroethyl in CAS 2101195-34-8) show reduced N-demethylation rates compared to dimethyl carboxamides.
  • Solubility Trends : Shorter alkyl chains (e.g., methyl at 1-position in CAS 957261-73-3) improve aqueous solubility, while bulkier groups (triethyl in CAS 1465474-29-6) favor lipid membrane penetration.
  • Positional Effects: 4-Amino derivatives exhibit stronger hydrogen-bonding interactions than 3-amino analogs, impacting receptor binding.

Biological Activity

4-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₃N₅O, with a molecular weight of approximately 182.23 g/mol. The compound features an amino group, an ethyl group, and a dimethyl group attached to the pyrazole ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through mechanisms such as:

  • Competitive Inhibition : The compound may compete with substrates for binding sites on enzymes.
  • Allosteric Modulation : It could alter the enzyme's activity by binding to sites other than the active site.
  • Covalent Binding : The formation of stable covalent bonds with target proteins may lead to sustained inhibition or modulation of activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC₅₀ (µM)References
MCF7 (Breast)3.79
SF-268 (Brain)12.50
NCI-H460 (Lung)42.30

These findings suggest that the compound may inhibit tumor growth through mechanisms that warrant further investigation.

Enzyme Inhibition

This compound has been studied for its potential to inhibit key metabolic enzymes, which could be beneficial in treating metabolic disorders. For example, it has shown promise in inhibiting Aurora-A kinase, a target in cancer therapy, with an IC₅₀ value of 0.067 µM.

Study on Antitumor Activity

In a comparative study involving various pyrazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. The results indicated that it significantly reduced cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent .

Interaction with Biological Macromolecules

Ongoing research aims to elucidate the interactions between this compound and biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may modulate pathways involved in cell proliferation and survival, which are critical in cancer biology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight and lipophilicity. This profile is essential for developing effective therapeutic agents.

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Solvent selection (e.g., DMF vs. ethanol) impacts regioselectivity; polar aprotic solvents favor carboxamide formation .
  • Catalyst screening (e.g., DMAP vs. HOBt) for coupling reactions enhances purity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Analyze electron density : Identify nucleophilic sites (e.g., the amino group) and electrophilic regions (e.g., the carboxamide carbonyl).

HOMO-LUMO gaps : Predict reactivity trends; narrower gaps (~4.5 eV) correlate with higher electrophilicity .

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Example : Substituents like fluorine increase electrophilicity by lowering LUMO energy, validated via kinetic studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N1: δ 1.2–1.4 ppm; carboxamide carbonyl at ~165 ppm) .
  • IR Spectroscopy : Detect functional groups (N-H stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N-H···O bonds stabilize the pyrazole ring) .

Q. Experimental Design :

  • Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.
  • Use molecular dynamics simulations to quantify binding pocket interactions .

Advanced: How to resolve contradictions in reported reaction yields for pyrazole-carboxamide derivatives?

Methodological Answer:
Case Study : Discrepancies in cyclocondensation yields (40–75%):

Variable Analysis :

  • Catalyst purity : Impurities in DMF-DMA reduce yield by 15% .
  • Temperature control : Exothermic reactions require cooling (<50°C) to prevent side products .

Validation Protocols :

  • Reproduce reactions under inert atmosphere (N₂/Ar) to exclude oxidation .
  • Use HPLC to quantify unreacted starting materials and adjust stoichiometry .

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